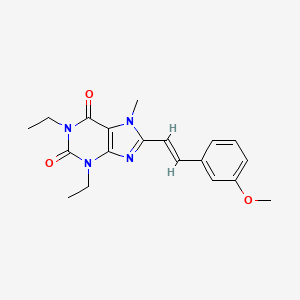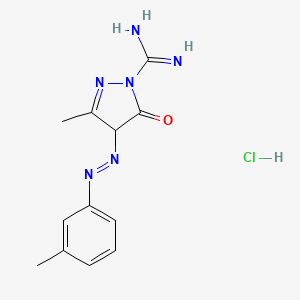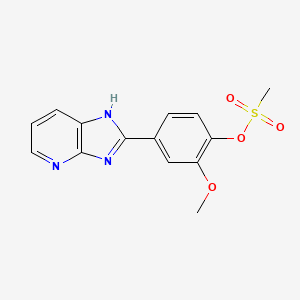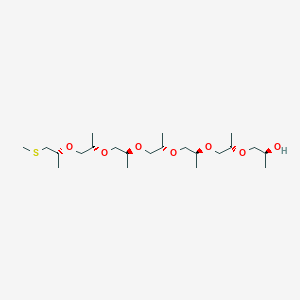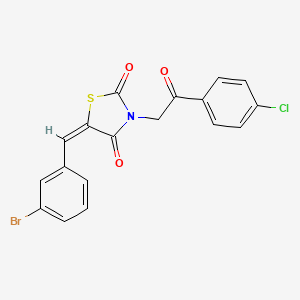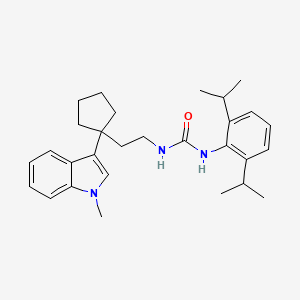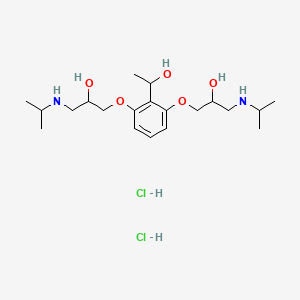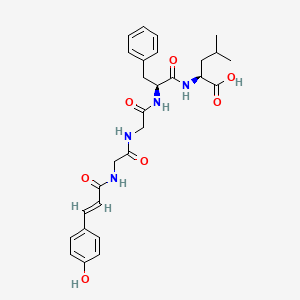
4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine is a synthetic analog of leucine-enkephalin, a naturally occurring peptide involved in modulating pain and emotion in the human body. This compound is characterized by the replacement of the N-terminal tyrosine in leucine-enkephalin with trans-4-hydroxycinnamic acid . This modification imparts unique properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine is typically achieved through liquid-phase coupling methods . The process involves the stepwise addition of amino acids to form the peptide chain, with trans-4-hydroxycinnamic acid being introduced at the N-terminal position. The reaction conditions are carefully controlled to ensure the correct sequence and structure of the peptide. Industrial production methods may involve automated peptide synthesizers to enhance efficiency and yield.
Chemical Reactions Analysis
4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the cinnamoyl moiety can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: The double bond in the cinnamoyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine has several scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and modification.
Biology: The compound is used to investigate the role of enkephalins in pain modulation and emotional regulation.
Medicine: Research explores its potential therapeutic applications in pain management and neurodegenerative diseases.
Industry: The compound’s unique properties make it valuable in developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine involves its interaction with opioid receptors in the central nervous system . By binding to these receptors, the compound mimics the effects of natural enkephalins, modulating pain perception and emotional responses. The molecular targets include the mu, delta, and kappa opioid receptors, which are part of the G-protein-coupled receptor family. The pathways involved in its action include the inhibition of adenylate cyclase activity and the modulation of ion channel conductance.
Comparison with Similar Compounds
4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine is unique due to the presence of the trans-4-hydroxycinnamic acid moiety. Similar compounds include:
Leucine-enkephalin: The natural peptide with an N-terminal tyrosine.
Methionine-enkephalin: Another natural enkephalin with methionine at the C-terminal.
Analogous synthetic peptides: Compounds with various modifications at the N-terminal or other positions. The uniqueness of this compound lies in its enhanced stability and specific receptor binding properties, which differentiate it from other enkephalins and synthetic analogs.
Properties
CAS No. |
88492-42-6 |
|---|---|
Molecular Formula |
C28H34N4O7 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H34N4O7/c1-18(2)14-23(28(38)39)32-27(37)22(15-20-6-4-3-5-7-20)31-26(36)17-30-25(35)16-29-24(34)13-10-19-8-11-21(33)12-9-19/h3-13,18,22-23,33H,14-17H2,1-2H3,(H,29,34)(H,30,35)(H,31,36)(H,32,37)(H,38,39)/b13-10+/t22-,23-/m0/s1 |
InChI Key |
FIADVTVKZDCUQI-HNJZPNCXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)/C=C/C2=CC=C(C=C2)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12770865.png)

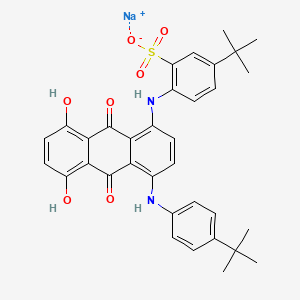
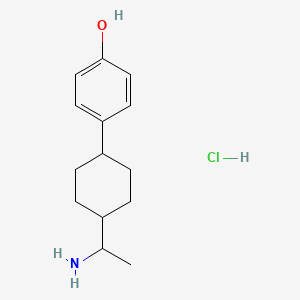
![methyl (2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12770890.png)
